(R)-2-Isopropylpyrrolidine hydrochloride
Description
Chemical Identity and Classification
This compound belongs to the class of chiral pyrrolidine derivatives, characterized by its five-membered nitrogen-containing heterocyclic structure with a specific stereochemical configuration at the second carbon position. The compound exhibits the molecular formula C₇H₁₆ClN and possesses a molecular weight of 149.66164 atomic mass units. The Chemical Abstract Service registry number for this compound is 860640-18-2, providing a unique identifier for chemical databases and regulatory purposes.
The compound is systematically named as (2R)-2-(propan-2-yl)pyrrolidine hydrochloride, reflecting its stereochemical designation and functional group arrangement. Alternative nomenclature includes (2R)-2-isopropylpyrrolidine hydrochloride and (2R)-2-(1-methylethyl)pyrrolidine hydrochloride, all referring to the same molecular entity. The hydrochloride salt form enhances the compound's solubility properties and stability characteristics, making it more suitable for various research applications and synthetic procedures.
The pyrrolidine ring system classifies this compound as a saturated heterocycle, specifically a secondary amine due to the nitrogen atom being bonded to two carbon atoms within the ring structure. The presence of the isopropyl substituent at the second carbon position introduces additional stereochemical complexity and influences the compound's conformational behavior. The specific (R)-configuration denotes the absolute stereochemistry according to Cahn-Ingold-Prelog priority rules, distinguishing it from its (S)-enantiomer counterpart.
Historical Context and Discovery
The development of this compound emerges from the broader historical context of pyrrolidine chemistry and asymmetric synthesis research. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized as a fundamental building block in organic chemistry since its initial characterization. The five-membered nitrogen heterocycle has attracted significant attention from medicinal chemists due to its presence in numerous natural alkaloids, including nicotine and hygrine, as well as its incorporation into various pharmaceutical compounds such as procyclidine and bepridil.
The specific interest in chiral pyrrolidine derivatives, including this compound, developed alongside advances in stereochemical understanding and asymmetric synthesis methodologies. The recognition that enantiomers can exhibit dramatically different biological activities drove researchers to develop methods for accessing optically pure pyrrolidine derivatives. This compound represents part of the evolution toward more sophisticated chiral building blocks that can provide enhanced selectivity and efficacy in pharmaceutical applications.
The synthetic approaches to chiral pyrrolidines have evolved considerably, with early methods relying on resolution of racemic mixtures or derivatization of natural chiral pool materials. Modern synthetic strategies employ advanced methodologies such as asymmetric hydrogenation, enantioselective cyclization reactions, and stereoselective alkylation procedures to access specific enantiomers with high optical purity. The development of this compound synthesis methods reflects these broader advances in synthetic methodology and stereochemical control.
Industrial interest in chiral pyrrolidine derivatives has grown substantially as pharmaceutical companies recognize the importance of stereochemical purity in drug development. The specific (R)-configuration of 2-isopropylpyrrolidine hydrochloride positions it as a valuable intermediate for accessing complex molecular architectures with defined stereochemistry, contributing to the compound's commercial and research significance.
Significance in Chirality Research
This compound holds particular significance in chirality research due to its role as both a synthetic intermediate and a model compound for studying stereochemical effects. The compound's chiral center at the second carbon position provides a well-defined stereochemical framework that enables researchers to investigate the relationship between molecular structure and biological activity. The specific spatial arrangement of substituents around the pyrrolidine ring influences the compound's conformational behavior and its interactions with chiral environments, making it an excellent subject for chirality studies.
The pyrrolidine ring system exhibits unique conformational characteristics that contribute to its significance in stereochemical research. Unlike planar aromatic systems, the saturated pyrrolidine ring adopts non-planar conformations that undergo rapid interconversion through a process called pseudorotation. The presence of the isopropyl substituent at the second position influences this conformational behavior, creating preferential conformations that can be studied through computational and experimental methods. These conformational preferences directly impact the compound's ability to interact selectively with chiral receptors and enzymes.
Research into the stereochemical properties of this compound has revealed important insights into the relationship between substituent positioning and biological activity. Studies have demonstrated that the spatial orientation of substituents on the pyrrolidine scaffold can dramatically affect pharmacological efficacy and selectivity. For example, research has shown that specific stereochemical arrangements can promote selective estrogen receptor degradation, enhance selectivity toward particular kinase isoforms, and influence agonistic or antagonistic activity at various receptor targets.
The compound serves as a valuable building block for investigating structure-activity relationships in pharmaceutical research. Its well-defined stereochemistry allows medicinal chemists to systematically explore how different substitution patterns and stereochemical configurations affect biological activity. This systematic approach has contributed to the development of design principles for creating more effective and selective pharmaceutical agents based on pyrrolidine scaffolds.
Current Academic Research Landscape
Contemporary academic research involving this compound spans multiple domains, including synthetic methodology development, pharmaceutical applications, and fundamental stereochemical studies. Current research efforts focus significantly on developing more efficient and environmentally sustainable synthetic routes to access this chiral compound with high enantiomeric purity. Researchers are exploring novel catalytic systems, including transition metal complexes and organocatalysts, to achieve stereoselective synthesis of pyrrolidine derivatives.
Advanced synthetic methodologies currently under investigation include asymmetric hydrogenation of cyclic imines, enantioselective alkylation reactions, and stereoselective cyclization procedures. Recent studies have demonstrated the effectiveness of iridium-catalyzed asymmetric hydrogenation systems for accessing chiral pyrrolidines with excellent enantioselectivities. These methodologies employ sophisticated chiral ligands, such as phosphine-phosphoramidite hybrids and spiro-ligand systems, to achieve high levels of stereocontrol in the formation of the pyrrolidine ring system.
Research into the pharmaceutical applications of this compound continues to expand, with investigations focusing on its utility as a building block for drug development. Current studies explore its incorporation into various therapeutic targets, including central nervous system agents, anti-inflammatory compounds, and anticancer drug candidates. The compound's ability to serve as a versatile scaffold for pharmaceutical development has attracted significant academic interest, leading to publications detailing structure-activity relationships and optimization strategies.
Fundamental research into the conformational behavior and stereochemical properties of pyrrolidine derivatives remains an active area of investigation. Contemporary studies employ advanced computational methods, including density functional theory calculations and molecular dynamics simulations, to understand the relationship between molecular structure and biological activity. These computational approaches complement experimental studies and provide valuable insights into the factors governing the compound's behavior in biological systems.
Collaborative research efforts between academic institutions and pharmaceutical companies have accelerated the development of applications for this compound. These partnerships facilitate the translation of fundamental research discoveries into practical applications, leading to improved synthetic methods and novel pharmaceutical agents. The interdisciplinary nature of current research, combining organic synthesis, computational chemistry, and pharmaceutical sciences, continues to drive innovation in the field and expand the potential applications of this important chiral compound.
Properties
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-tert-Butanesulfinyl Aldimines
- Reagents: 2-Isopropyl aldehyde (or suitable aldehyde precursor), tert-butyl sulfinamide, titanium isopropoxide (Ti(Oi-Pr)4).
- Conditions: The aldehyde is reacted with tert-butyl sulfinamide in tetrahydrofuran (THF) under nitrogen atmosphere at room temperature for approximately 12 hours.
- Outcome: Formation of the corresponding N-tert-butanesulfinyl aldimine with high yield (~90%+).
Preparation of Grignard Reagent
- Reagents: 2-(2-bromoethyl)-1,3-dioxane or other alkyl/aryl bromides suitable for Grignard formation.
- Method: Magnesium turnings are activated with iodine and reacted with the bromide in dry THF or diethyl ether at controlled temperature (often cooled to prevent side reactions).
- Note: For the isopropyl substituent, an appropriate Grignard reagent such as isopropylmagnesium bromide is prepared or commercially obtained.
Addition of Grignard Reagent to N-tert-Butanesulfinyl Aldimine
- Procedure: The Grignard reagent is added dropwise to the cooled solution of the N-tert-butanesulfinyl aldimine at temperatures ranging from −48 °C to room temperature.
- Selectivity: This step proceeds with high diastereoselectivity, favoring the formation of the desired chiral sulfinamide intermediate.
- Yields: Reported yields range from 48% to over 90%, depending on substituent and conditions (e.g., 48% yield for the isopropyl substituent).
Acidic Deprotection and Reduction
- Reagents: Trifluoroacetic acid (TFA), water, and a hydrogenation catalyst such as platinum oxide (PtO2).
- Conditions: The sulfinamide intermediate is treated with a mixture of ethanol and water (1:1), 10% TFA, and 10 mol% PtO2 under a hydrogen atmosphere.
- Outcome: The chiral pyrrolidine is obtained after deprotection and reduction steps.
- Purification: The product is converted to its hydrochloride salt by treatment with HCl, yielding this compound.
Continuous Flow Synthesis Protocol
Recent advances have introduced continuous flow techniques for scalable and rapid synthesis:
- Setup: Utilizes microfluidic reactors with pre-cooling loops, T-mixers, and coil reactors made of PFA tubing.
- Advantages: Enhanced control over temperature and residence time, improved safety, and scalability.
- Process: The Grignard reagent and the N-tert-butanesulfinyl aldimine are mixed in the flow system at controlled temperatures (e.g., −20 °C in the first reactor, 25 °C in the second).
- Results: High yields and diastereoselectivity are maintained with the added benefit of scalability and reproducibility.
Data Summary and Optimization Findings
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| N-tert-Butanesulfinyl Aldimine Formation | Room temp, THF, Ti(Oi-Pr)4 catalyst | ~90% | High purity, colorless oil |
| Grignard Reagent Preparation | Mg turnings, dry THF or Et2O, iodine catalyst | N/A | Freshly prepared or commercial |
| Grignard Addition to Aldimine | −48 °C to RT, 12 h stirring | 48% (i-Pr) | Diastereoselective, higher yields with other R groups |
| Acidic Deprotection & Reduction | EtOH:H2O (1:1), 10% TFA, PtO2, H2 atmosphere | Up to 92% | Requires careful removal of Pt residues |
| Continuous Flow Synthesis | Microfluidic reactor, −20 °C to 25 °C | Comparable to batch | Scalable, rapid, controlled reaction parameters |
Mechanistic Insights and Byproduct Formation
- The addition of Grignard reagents to the N-sulfinyl aldimines proceeds via nucleophilic attack, with the sulfinyl group directing stereochemistry.
- Under unoptimized acidic deprotection conditions, byproducts such as pyrroline derivatives may form via elimination pathways.
- Optimization of acid concentration, temperature, and reaction time minimizes these side reactions, ensuring high purity of the desired pyrrolidine.
Chemical Reactions Analysis
Types of Reactions
®-2-Isopropylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-2-Isopropylpyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Isopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (R)-2-Isopropylpyrrolidine hydrochloride with structurally related pyrrolidine derivatives:
Key Observations:
Substituent Effects: The isopropyl group in this compound increases steric bulk and lipophilicity compared to the methyl group in (R)-2-Methylpyrrolidine hydrochloride. This enhances membrane permeability but may reduce aqueous solubility .
Stereochemical Impact :
- The R-configuration in the target compound may exhibit different pharmacokinetic profiles compared to its S-enantiomer. For example, enantiomers often show divergent receptor affinities or metabolic stability, as seen in other chiral amines like prilocaine hydrochloride .
Biological Activity
(R)-2-Isopropylpyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by its nitrogen-containing five-membered ring structure. Its molecular formula is C₅H₁₄ClN, and it has garnered attention due to its potential biological activities, particularly in drug discovery and development.
The compound can be synthesized through various methods, including hydroalkylation reactions using cobalt or nickel catalysts. The hydrochloride salt form enhances its solubility in water, making it suitable for pharmaceutical applications.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor for various enzymes and receptors involved in cancer and neurological disorders. Pyrrolidine derivatives are recognized for their roles in drug discovery, serving as scaffolds for developing new pharmaceuticals .
Key Biological Activities
-
Cytotoxicity :
- Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been reported to induce apoptotic cell death in human breast cancer cell lines.
-
Enzyme Inhibition :
- The compound has demonstrated inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression.
- It also shows promise in modulating glucose metabolism through inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion .
-
Neuroprotective Effects :
- Research indicates that pyrrolidine derivatives can interact with neurotransmitter systems, suggesting potential applications in neuroprotection and treatment of neurological disorders.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways depend on the specific application and context.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrrolidine derivatives, this compound was found to significantly inhibit the proliferation of HeLa cells with an IC50 value indicating potent activity. This suggests its potential utility in developing new anticancer therapies .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit α-amylase and α-glucosidase. The results showed that this compound effectively reduced glucose absorption in vitro, indicating its potential as an antidiabetic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpyrrolidine | Methyl group at position 1 | Less sterically hindered than isopropyl variant |
| 2-Pyrrolidinone | Carbonyl group at position 2 | Exhibits different reactivity due to carbonyl |
| (S)-N-Boc-2-Pyrrolidine | Boc-protected amine | Enhanced stability and solubility |
| (R)-3-Methylpyrrolidine | Methyl group at position 3 | Different biological activity profile |
This table highlights the unique properties of this compound compared to other pyrrolidine derivatives, emphasizing its specific stereochemistry and biological activity, making it a valuable compound in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-Isopropylpyrrolidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation of a pyrrolidine precursor or resolution of racemic mixtures. Enantiomeric purity can be ensured using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or polarimetry should validate purity. For impurities, refer to pharmacopoeial guidelines for related hydrochlorides, such as testing for residual solvents via GC-MS .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms the pyrrolidine ring and isopropyl substituent. Compare chemical shifts with analogs like (S)-2-Methylpyrrolidine derivatives .
- FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl) validate the hydrochloride salt.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns aligning with pyrrolidine scaffolds .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze via HPLC for degradation products.
- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor changes using UV-spectroscopy.
- Hygroscopicity : Gravimetric analysis under controlled humidity .
Advanced Research Questions
Q. How can contradictory data in enantiomeric excess (ee) measurements be resolved for this compound?
- Methodological Answer : Discrepancies often arise from method sensitivity. Cross-validate using:
- Chiral HPLC : Compare retention times with a pure (S)-enantiomer standard.
- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces shift differences.
- Circular Dichroism (CD) : Confirm optical activity at 220–250 nm. If inconsistencies persist, recalibrate instruments and verify sample preparation (e.g., solvent polarity effects) .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes (1×10⁶ cells/mL) with 10 μM compound. Quench reactions at 0, 15, 30, 60, 120 min. Analyze metabolites via LC-HRMS (e.g., Q-TOF).
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent probes.
- Data Interpretation : Apply kinetic models (e.g., Michaelis-Menten) to identify rate-limiting steps. Reference analogs like isopropylphenidine hydrochloride for expected pathways .
Q. How can researchers address low yields in large-scale asymmetric synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Test Ru/(S)-SegPhos or Ir/(R)-BINAP complexes to improve turnover number (TON).
- Solvent Screening : Use THF/MeOH mixtures to enhance substrate solubility.
- Process Parameters : Adjust H₂ pressure (50–100 psi) and temperature (30–50°C). Monitor reaction progress via in-situ FTIR for imine intermediate reduction. Compare with scaled protocols for morpholine derivatives .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies.
- Reproducibility : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Cross-validate with orthogonal assays (e.g., radioligand binding) .
Q. How should researchers design controls to distinguish between specific and nonspecific binding in receptor affinity assays?
- Methodological Answer :
- Negative Controls : Use excess unlabeled ligand (e.g., 100x KD) to quantify nonspecific binding.
- Positive Controls : Include a reference compound with known affinity (e.g., dopamine hydrochloride for monoamine receptors).
- Data Normalization : Express results as % inhibition relative to vehicle controls. Validate with scintillation proximity assays (SPA) for membrane-bound receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
